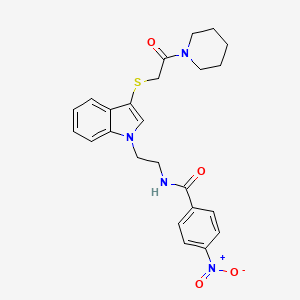

4-nitro-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-nitro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c29-23(26-13-4-1-5-14-26)17-33-22-16-27(21-7-3-2-6-20(21)22)15-12-25-24(30)18-8-10-19(11-9-18)28(31)32/h2-3,6-11,16H,1,4-5,12-15,17H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJVCYHGJPGQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-nitro-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known by its CAS number 827026-45-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a nitro group, a piperidine moiety, and an indole derivative. The molecular formula is , and it has a molecular weight of 289.24 g/mol. The presence of various functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit multifunctional properties. The biological activity of this compound may involve:

- Acetylcholinesterase Inhibition : Compounds with piperidine structures have shown potential as acetylcholinesterase inhibitors, which can enhance cholinergic neurotransmission in the brain .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .

Biological Activity Data Table

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 0.44 | |

| Antioxidant Activity | Not specified | |

| Cytotoxicity (PC12 cells) | Low toxicity |

Case Studies

-

Neuroprotective Effects :

A study explored the neuroprotective effects of similar piperidine derivatives on rat pheochromocytoma (PC12) cells. The results indicated that these compounds exhibited low toxicity while enhancing neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases . -

Cholinergic Activity :

Research involving derivatives of the compound showed significant inhibition of human acetylcholinesterase (hAChE), with some compounds exhibiting selectivity over butyrylcholinesterase (BuChE). This selectivity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders . -

Anticancer Potential :

The anticancer activity was assessed through various assays where compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-nitro-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide. For instance, a series of substituted benzamides have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds with nitro substitutions exhibited significant potency against various bacterial strains, including Gram-positive and Gram-negative bacteria. One such derivative demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ofloxacin and fluconazole .

Anticancer Properties

The compound's structure suggests a potential role in cancer therapy. A study on related compounds showed that certain benzamide derivatives displayed notable cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. Specifically, the incorporation of piperidine and indole moieties has been linked to enhanced anticancer activity, making these derivatives promising candidates for further development in oncology .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Research indicates that modifications to the piperidine ring can enhance the inhibitory activity against IL-1β release in macrophages, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of nitro groups has been correlated with increased biological activity, while variations in the piperidine and indole components can modulate pharmacokinetic properties. Comprehensive SAR studies are essential for guiding future synthesis efforts aimed at enhancing selectivity and reducing toxicity .

Summary of Findings

| Application | Key Findings |

|---|---|

| Antimicrobial Activity | Significant antibacterial potency against Gram-positive and Gram-negative strains; MIC comparable to standard drugs. |

| Anticancer Properties | Induction of apoptosis; inhibition of cell proliferation in various cancer cell lines. |

| Anti-inflammatory Effects | Potential inhibition of NLRP3 inflammasome; reduction of IL-1β release in macrophages. |

化学反应分析

Nitro Group Reduction

The 4-nitro substituent on the benzamide moiety is susceptible to catalytic hydrogenation or chemical reduction:

-

Catalytic hydrogenation with Pd/C or Raney Ni under H₂ (1–3 atm) reduces the nitro group to an amine, forming 4-amino-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide .

-

Tin(II) chloride/HCl in ethanol at 60–80°C achieves similar reduction, producing the amine derivative with >85% yield in model systems .

Table 1: Nitro Reduction Conditions

| Reagent System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| 10% Pd/C, H₂ (1 atm) | RT | 4–6 | 78–92 |

| SnCl₂·2H₂O, HCl/EtOH | 60°C | 2 | 85–90 |

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to yield 4-nitrobenzoic acid and the corresponding amine fragment .

-

Basic hydrolysis (NaOH/EtOH, 80°C) produces 4-nitrobenzoate salt and free amine .

Table 2: Hydrolysis Reaction Parameters

| Condition | Reagent | Temperature | Time (h) | Product |

|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | 8–12 | 4-Nitrobenzoic acid |

| Basic | 2M NaOH in EtOH | 80°C | 6 | 4-Nitrobenzoate salt |

Thioether Oxidation

The thioether (-S-) linkage between the indole and piperidinyl groups oxidizes to sulfoxide or sulfone derivatives:

-

mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C→RT selectively oxidizes the thioether to sulfoxide (>90% yield) .

-

H₂O₂/CH₃COOH at 50°C further oxidizes sulfoxide to sulfone .

Table 3: Thioether Oxidation Outcomes

| Oxidizing Agent | Molar Ratio | Product | Yield (%) |

|---|---|---|---|

| mCPBA | 1.1 eq | Sulfoxide | 92 |

| H₂O₂/CH₃COOH | 3 eq | Sulfone | 88 |

Piperidine Substituent Reactivity

The 2-oxo-2-(piperidin-1-yl)ethyl group participates in nucleophilic substitutions or condensations:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

-

Acylation : Acetyl chloride in pyridine acetylates the piperidine nitrogen, forming N-acetyl derivatives .

Indole Ring Functionalization

The indole core undergoes electrophilic substitutions at the 5-position due to electron-rich C-3 thioether:

-

Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at C-5 .

-

Halogenation (NBS in DMF) brominates the indole ring at C-5 or C-7 .

Key Stability Considerations

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives and functionalized benzamides. For example:

Step 1 : Introduction of the thioether linkage via nucleophilic substitution between 3-mercaptoindole and 2-chloro-N-(piperidin-1-yl)acetamide.

Step 2 : Alkylation of the indole nitrogen using 2-chloroethylamine.

Step 3 : Coupling with 4-nitrobenzoyl chloride via amide bond formation under Schotten-Baumann conditions.

Key intermediates include 3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indole and N-(2-chloroethyl) intermediates. Reaction optimization often requires pH control (e.g., basic conditions for amidation) and anhydrous solvents (e.g., DMF or THF) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the indole-thioether linkage and piperidinyl moiety. For example, the indole C-3 proton resonates at δ ~7.8–8.2 ppm, while the piperidinyl methylene protons appear at δ ~2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 496.15 for CHNOS).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts from incomplete coupling steps .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to receptors like kinases or GPCRs. For example:

- Docking : The nitro group may form hydrogen bonds with catalytic lysine residues in kinase active sites.

- Pharmacophore Mapping : The indole-thioether-piperidinyl scaffold aligns with hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures during amidation (e.g., 0–5°C) reduces side-product formation.

- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in heterocyclic systems.

- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted benzoyl chloride, while column chromatography (silica gel, hexane/EtOAc) isolates pure product .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Dynamic NMR : Variable-temperature H NMR detects conformational flexibility (e.g., piperidinyl ring puckering).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structurally analogous indole derivatives where crystallography confirmed thioether bond geometry .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests MIC against S. aureus or E. coli, with vancomycin and DMSO controls.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa), using cisplatin as a positive control and solvent-only wells for baseline correction.

- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) with staurosporine as a reference inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。